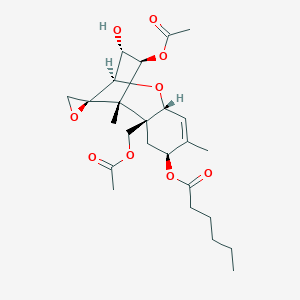

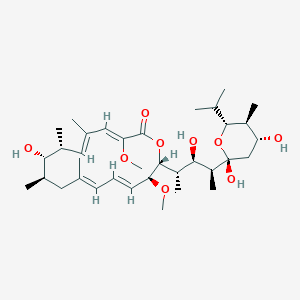

Bafilomycin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bafilomycin A is a macrolide antibiotic derived from the bacterium Streptomyces griseusThis compound is known for its potent inhibitory effects on vacuolar-type H±ATPase (V-ATPase), an enzyme responsible for acidifying intracellular compartments such as lysosomes and vacuoles .

準備方法

Synthetic Routes and Reaction Conditions: Bafilomycin A is typically isolated from the fermentation broth of Streptomyces griseus. The process involves culturing the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through techniques such as high-speed counter-current chromatography (HSCCC) and liquid-liquid extraction .

Industrial Production Methods: Industrial production of this compound follows a similar approach, with large-scale fermentation of Streptomyces griseus. The fermentation broth is subjected to a series of extraction and purification steps to isolate this compound in high purity. The use of three-phase solvent systems has been shown to be effective in removing impurities and enhancing the yield of this compound .

化学反応の分析

Types of Reactions: Bafilomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for research purposes.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while reduction reactions can lead to the formation of deoxygenated compounds.

科学的研究の応用

Bafilomycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a tool compound to study the role of V-ATPase in various cellular processes. In biology, this compound is used to inhibit autophagy by preventing the fusion of autophagosomes with lysosomes . In medicine, it has been investigated for its potential anti-cancer properties, as it can induce apoptosis in cancer cells by disrupting intracellular pH homeostasis . Additionally, this compound has applications in studying the mechanisms of infectious diseases and the development of new therapeutic strategies .

作用機序

Bafilomycin A exerts its effects by specifically inhibiting V-ATPase, an enzyme that pumps protons into intracellular compartments, thereby acidifying them. By binding to the V-ATPase complex, this compound prevents the translocation of protons, leading to an increase in the pH of endosomes, lysosomes, and other vesicles . This disruption in pH homeostasis affects various cellular processes, including protein degradation, autophagy, and ion homeostasis .

類似化合物との比較

Similar Compounds: Bafilomycin A is part of a family of compounds that includes bafilomycin B, C, D, and E. These compounds share a similar macrolide structure and exhibit comparable biological activities .

Uniqueness: What sets this compound apart from its analogs is its potent inhibitory effect on V-ATPase and its ability to disrupt intracellular pH homeostasis. This makes it a valuable tool in research applications aimed at understanding the role of V-ATPase in cellular processes and developing new therapeutic strategies .

特性

| The bafilomycins are a family of toxic macrolide antibiotic derived from Streptomyces griseus. These compounds all appear in the same fermentation and have quite similar biological activity. Bafilomycins are specific inhibitors of vacuolar-type H+-ATPase. (V-ATPase). | |

CAS番号 |

116764-51-3 |

分子式 |

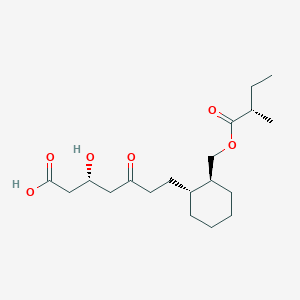

C35H58O9 |

分子量 |

622.8 g/mol |

IUPAC名 |

(3Z,5E,7R,8S,9R,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one |

InChI |

InChI=1S/C35H58O9/c1-19(2)32-24(7)27(36)18-35(40,44-32)26(9)31(38)25(8)33-28(41-10)14-12-13-20(3)15-22(5)30(37)23(6)16-21(4)17-29(42-11)34(39)43-33/h12-14,16-17,19,22-28,30-33,36-38,40H,15,18H2,1-11H3/b14-12+,20-13+,21-16+,29-17-/t22-,23-,24+,25+,26+,27-,28+,30+,31-,32-,33-,35-/m1/s1 |

InChIキー |

XDHNQDDQEHDUTM-XJKSCTEHSA-N |

SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

異性体SMILES |

C[C@@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)O)O)O)OC)/C |

正規SMILES |

CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)O)O)O)OC)C |

| 116764-51-3 | |

ピクトグラム |

Irritant |

同義語 |

bafilomycin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)

![2-[[4-[[4-[(2,4-Diaminopteridin-6-ylMethyl-Methylamino]Benzoyl]Amino]-2-Fluoro-5-Hydroxy-5-Oxopentanoyl]Amino]Pentanedioic Acid](/img/structure/B40683.png)